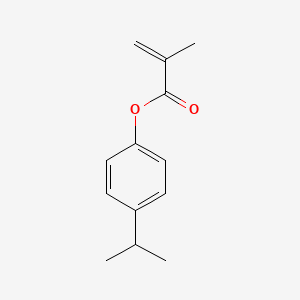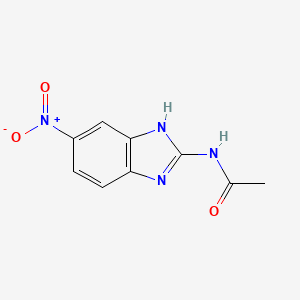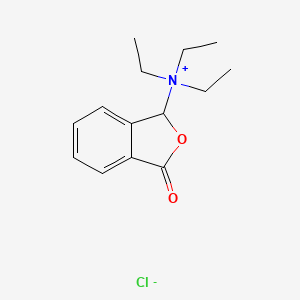![molecular formula C13H22O4 B14353249 Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate CAS No. 91976-36-2](/img/no-structure.png)
Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate is an organic compound with the molecular formula C13H22O4 It is a derivative of cyclopentane, featuring an acetyloxy group and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate typically involves the esterification of 3-(acetyloxy)-2,2,4-trimethylcyclopentanol with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into smaller fragments.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyloxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Yields 3-(acetyloxy)-2,2,4-trimethylcyclopentanol and methanol.
Oxidation: Can produce a variety of oxidized products depending on the reaction conditions.
Substitution: Leads to the formation of new ester or ether derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The ester group can also be hydrolyzed to release methanol, which can be metabolized by the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetate: A simpler ester with similar reactivity but lacking the cyclopentane ring.
Ethyl acetate: Another ester with similar properties but different alkyl group.
Methyl butyrate: An ester with a different carboxylic acid component.
Uniqueness
Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate is unique due to its cyclopentane ring structure and the presence of both acetyloxy and ester functional groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
| 91976-36-2 | |
Molekularformel |
C13H22O4 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
methyl 2-(3-acetyloxy-2,2,4-trimethylcyclopentyl)acetate |
InChI |
InChI=1S/C13H22O4/c1-8-6-10(7-11(15)16-5)13(3,4)12(8)17-9(2)14/h8,10,12H,6-7H2,1-5H3 |
InChI-Schlüssel |
IPUCQFXOIXVTGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(C1OC(=O)C)(C)C)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one](/img/structure/B14353173.png)

![2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-](/img/structure/B14353183.png)
![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)

![5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one](/img/structure/B14353213.png)



![5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL](/img/structure/B14353254.png)
